molecular formula C21H18N4O3S2 B2512158 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1797558-26-9

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

Cat. No.: B2512158
CAS No.: 1797558-26-9
M. Wt: 438.52
InChI Key: ZQIMJAKUUVARRI-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide exhibits a range of biochemical properties due to its unique structure. The thiazole ring is known for its ability to interact with various biological targets, including enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The pyridine moiety enhances the compound’s ability to form hydrogen bonds and π-π interactions with amino acid residues in proteins, further stabilizing these interactions. Additionally, the benzenesulfonamide group contributes to the compound’s solubility and ability to interact with sulfonamide-binding proteins .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By inhibiting specific kinases, the compound can alter phosphorylation states of key signaling proteins, leading to changes in gene expression and cellular metabolism. In cancer cells, for example, this compound has been shown to induce apoptosis and inhibit cell proliferation by disrupting signaling pathways that promote cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of target enzymes, such as kinases, and inhibits their activity. This binding is facilitated by the thiazole and pyridine moieties, which form hydrogen bonds and π-π interactions with amino acid residues in the enzyme’s active site. Additionally, the benzenesulfonamide group enhances the compound’s solubility and allows it to interact with sulfonamide-binding proteins. These interactions lead to changes in enzyme activity, gene expression, and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that the compound can maintain its inhibitory effects on target enzymes and cellular processes for extended periods. Some degradation products have been identified, which may influence the compound’s activity and efficacy in long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes and alter cellular processes without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters and sulfonamide-binding proteins, which facilitate its uptake and distribution in various tissues. Additionally, the compound’s solubility and ability to form hydrogen bonds contribute to its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation and acetylation, may also play a role in directing the compound to specific subcellular compartments. These localization patterns are crucial for the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine moiety through nucleophilic substitution reactions.

    Introduction of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide: shares similarities with other thiazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-28-18-8-10-19(11-9-18)30(26,27)25-16-6-4-15(5-7-16)20-14-29-21(24-20)23-17-3-2-12-22-13-17/h2-14,25H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIMJAKUUVARRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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